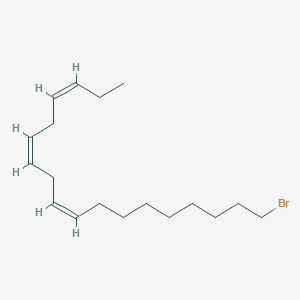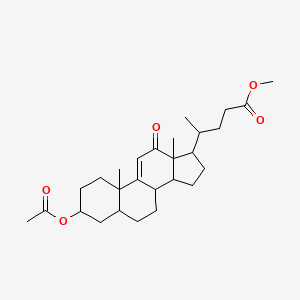
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-4-hydroxy-5-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nortenuazonic acid involves several steps, typically starting with the preparation of the core pyrrol-2-one structure. One common method involves the reaction of an appropriate precursor with acetyl chloride under controlled conditions to introduce the acetyl group . The reaction conditions often require the use of solvents such as chloroform, dichloromethane, or ethyl acetate .
Industrial Production Methods
the compound can be synthesized in the laboratory using standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction environments .
Analyse Chemischer Reaktionen
Types of Reactions
Nortenuazonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: Nortenuazonic acid can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace specific functional groups in the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Nortenuazonic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit protein synthesis by interfering with the ribosomal function, thereby preventing the release of newly synthesized proteins . This inhibition can lead to various biological effects, including antimicrobial and antitumor activities.
Vergleich Mit ähnlichen Verbindungen
Nortenuazonic acid is structurally similar to other alkaloids such as tenuazonic acid, apiotenuazonic acid, and bripiodionene . These compounds share a common pyrrol-2-one core but differ in their specific functional groups and molecular structures. The uniqueness of Nortenuazonic acid lies in its specific acetyl and hydroxyl groups, which contribute to its distinct chemical and biological properties .
List of Similar Compounds
- Tenuazonic acid
- Apiotenuazonic acid
- Bripiodionene
- Sodium barbital
Nortenuazonic acid stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
2113-91-9 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
4-acetyl-3-hydroxy-2-propan-2-yl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C9H13NO3/c1-4(2)7-8(12)6(5(3)11)9(13)10-7/h4,7,12H,1-3H3,(H,10,13) |
InChI-Schlüssel |
JYLWAPLSGOUVIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(=C(C(=O)N1)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12101126.png)

![4-Amino-5-[[1-[[4-amino-1-[[8-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12101133.png)

![1-Methyl-1,7-diazaspiro[4.5]decane](/img/structure/B12101147.png)



![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)





